molecular formula C9H7F3O4 B1325220 Ethyl 5-trifluoroacetyl-2-furanoate CAS No. 898787-41-2

Ethyl 5-trifluoroacetyl-2-furanoate

Cat. No.: B1325220
CAS No.: 898787-41-2
M. Wt: 236.14 g/mol
InChI Key: NCAOGPVUVXZUCU-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Ethyl 5-trifluoroacetyl-2-furanoate indicates that it may cause an allergic skin reaction . It’s also classified as hazardous with the signal word “WARNING” and hazard statements H317, H302, H315, H319, and H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-trifluoroacetyl-2-furanoate can be synthesized through various methods. One common synthetic route involves the acylation of 2-furanoic acid with trifluoroacetic anhydride in the presence of a catalyst, followed by esterification with ethanol . The reaction conditions typically include:

    Temperature: 0-5°C for acylation, followed by reflux for esterification.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Dichloromethane or chloroform for acylation, and ethanol for esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-trifluoroacetyl-2-furanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the trifluoromethyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 5-trifluoroacetyl-2-furanoic acid.

    Reduction: Formation of ethyl 5-methyl-2-furanoate.

    Substitution: Formation of substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 5-trifluoroacetyl-2-furanoate can be compared with other similar compounds such as:

This compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAOGPVUVXZUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645234
Record name Ethyl 5-(trifluoroacetyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-41-2
Record name Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(trifluoroacetyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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